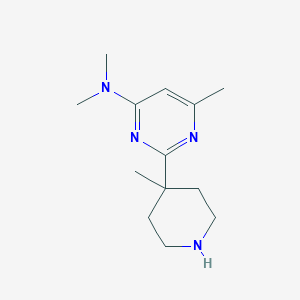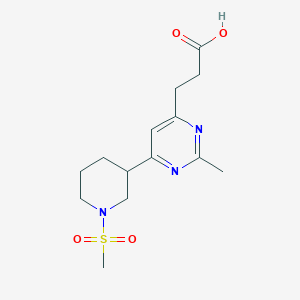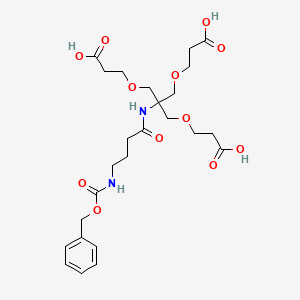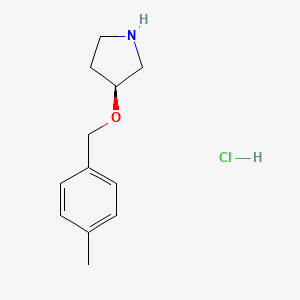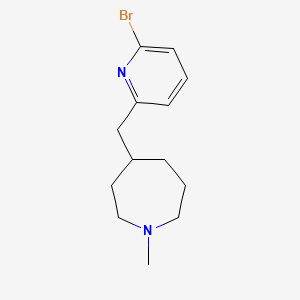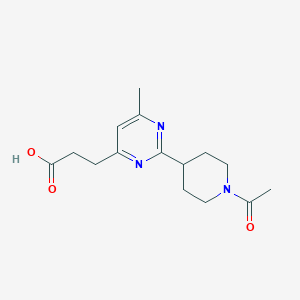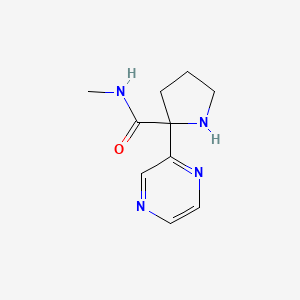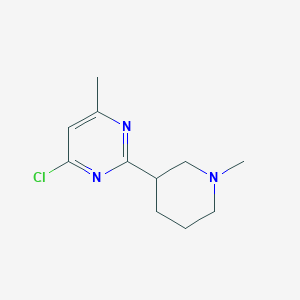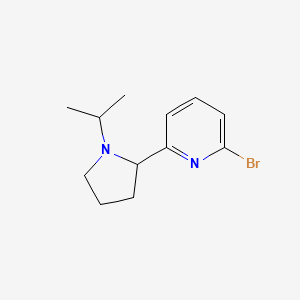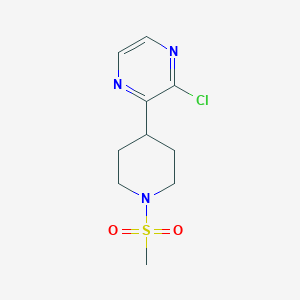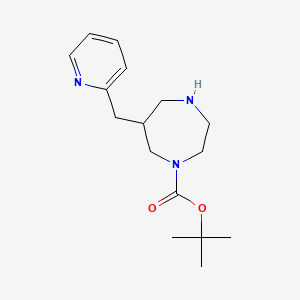
3-(6-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)propanoic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods and confirmed by chemical synthesis. Unfortunately, specific structural information for “3-(6-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)propanoic acid” is not available in the sources I found .Chemical Reactions Analysis
The chemical reactions of “this compound” would depend on its functional groups. The carboxylic acid group (-COOH) is typically reactive, and can undergo reactions such as esterification and amide formation .Physical And Chemical Properties Analysis
Physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and stability. Unfortunately, this information is not available for “this compound” in the sources I found .Scientific Research Applications
Synthesis and Chemical Properties
One-step Synthesis of Pyrido[2,3-d]pyrimidines : Research demonstrates that reactions of substituted 3-(2-phenylpyrimidin-5-yl)propanoic acids with various amines in polyphosphoric acid yield N-(pyridin-2-yl)propanamides and other compounds, showcasing the compound's utility in complex organic syntheses (Harutyunyan et al., 2015).
PdCl-[(2-Pyridyl)alkyl Carboxylate] Complexes : A study on N-heterocyclic carbene-PdCl-[(2-Pyridyl)alkyl carboxylate] complexes involving 3-(pyridin-2-yl)propanoic acid demonstrated effective catalytic activities, particularly in arylation of (benzo)oxazoles with aryl bromides (Chen & Yang, 2018).
Medical and Biological Applications
Antagonists for Osteoporosis Treatment : A study identified 3-(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-[1,8]-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid as a potent and selective antagonist of the alpha(v)beta(3) receptor, indicating its potential in osteoporosis treatment (Hutchinson et al., 2003).
Synthesis of Dabigatran Etexilate : Research involving the synthesis of Dabigatran Etexilate, an anticoagulant, used ethyl 3-(pyridin-2ylamino)propanoate, highlighting the role of 3-(6-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)propanoic acid derivatives in pharmaceutical synthesis (Huansheng, 2013).
Molecular and Coordination Chemistry
Hydrogen Bonding Studies : The study of hydrogen bonding in derivatives of 3-(pyridin-2-yl)propanoic acid, such as 1-ethyl-2-methyl-4-oxo-1,4-dihydro-pyridin-3-yloxyethanoic acid, contributes to a deeper understanding of intermolecular interactions in organic compounds (Dobbin et al., 1993).
Versatile Route to trans-Platinum(II) Complexes : This compound's versatility is further demonstrated in the synthesis of trans-Pt(II) complexes, where it serves as a coordinated ligand, potentially useful for anticancer agents (Cabrera et al., 2019).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-[6-(1-methylpyrrolidin-2-yl)pyridin-2-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-15-9-3-6-12(15)11-5-2-4-10(14-11)7-8-13(16)17/h2,4-5,12H,3,6-9H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSZKDGWGLUHGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2=CC=CC(=N2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



